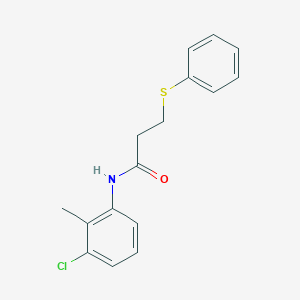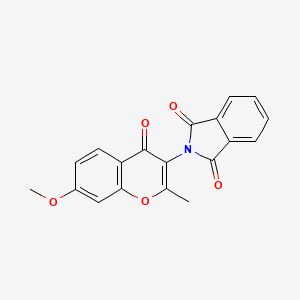
2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione, also known as MI-63, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. MI-63 has been found to selectively inhibit the activity of a protein called MDM2, which plays a role in regulating the activity of the tumor suppressor protein p53. Inhibition of MDM2 by MI-63 can lead to the activation of p53 and subsequent induction of apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The primary mechanism of action of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is the inhibition of MDM2, which leads to the activation of p53 and subsequent induction of apoptosis in cancer cells. MDM2 is an E3 ubiquitin ligase that binds to and promotes the degradation of p53, thereby inhibiting its activity. By inhibiting MDM2, 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione can prevent the degradation of p53 and allow it to accumulate in the cell, leading to the activation of downstream signaling pathways that promote apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. For example, 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the growth of blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione as a research tool is its specificity for MDM2 inhibition. Unlike other compounds that inhibit MDM2, such as nutlin-3, 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione does not bind to the p53-binding pocket of MDM2, which can lead to off-target effects. However, one limitation of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is its relatively low potency compared to other MDM2 inhibitors. This can make it difficult to achieve sufficient inhibition of MDM2 in some experimental systems.
Orientations Futures
There are several potential future directions for research on 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent analogs of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione that can achieve greater inhibition of MDM2. Another area of interest is the investigation of the effects of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione on other signaling pathways and cellular processes, such as autophagy and the immune response. Finally, there is interest in exploring the potential of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione in combination with other cancer therapies, such as immune checkpoint inhibitors, to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been described in several research articles. One such method involves the reaction of 7-methoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid with phthalic anhydride in the presence of a catalyst such as triethylamine to form the isoindole-1,3-dione ring system. The resulting compound is then subjected to a series of reactions to introduce the necessary functional groups and stereochemistry to produce 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential use in cancer therapy. In preclinical studies, 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has also been shown to enhance the activity of other cancer drugs, such as doxorubicin and cisplatin, in both in vitro and in vivo models.
Propriétés
IUPAC Name |
2-(7-methoxy-2-methyl-4-oxochromen-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c1-10-16(17(21)14-8-7-11(24-2)9-15(14)25-10)20-18(22)12-5-3-4-6-13(12)19(20)23/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZWLBYHTVETFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-2-methyl-4-oxochromen-3-yl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)
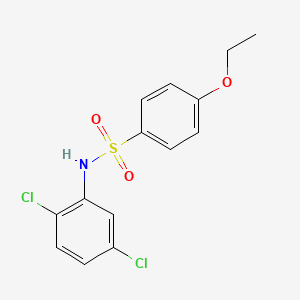

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)
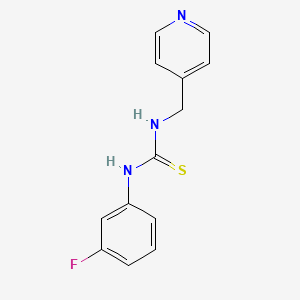
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
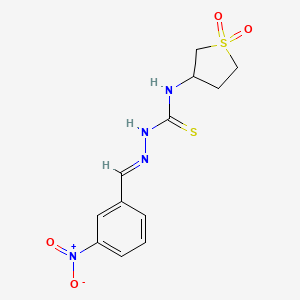
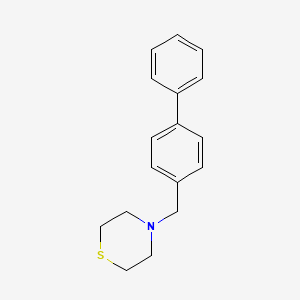
![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
